LHRH, phe(2)-trp(3)-phe(6)-
Description
Conceptual Framework of the Hypothalamic-Pituitary-Gonadal (HPG) Axis and LHRH Signaling in Research Systems
The Hypothalamic-Pituitary-Gonadal (HPG) axis is a complex and tightly regulated neuroendocrine system that governs reproductive physiology in both males and females. nih.govwikipedia.org The hypothalamus, located in the brain, releases LHRH in a pulsatile manner. nih.gov This pulsatile secretion of LHRH stimulates the anterior pituitary gland to synthesize and release two crucial gonadotropic hormones: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). nih.govwikipedia.org
In males, LH acts on the Leydig cells in the testes to stimulate the production of testosterone (B1683101), while FSH is essential for spermatogenesis. In females, LH and FSH regulate the menstrual cycle, including ovulation and the production of estrogen and progesterone (B1679170) by the ovaries. The sex steroids produced by the gonads, in turn, exert negative feedback on both the hypothalamus and the pituitary gland, thus completing the regulatory loop of the HPG axis. nih.gov
Research systems utilizing LHRH analogues have been fundamental in dissecting the intricate mechanisms of the HPG axis. By introducing potent and long-acting analogues, researchers can manipulate the signaling pathways and observe the downstream effects on gonadotropin and steroid hormone levels. LHRH agonists, such as those with specific amino acid substitutions, initially cause a surge in LH and FSH release, a "flare-up" effect. nih.gov However, continuous administration leads to the downregulation of LHRH receptors on the pituitary gonadotrophs, ultimately causing a state of reversible chemical castration. ontosight.aiontosight.ai This paradoxical effect has been a valuable tool in studying the consequences of gonadotropin and sex steroid deprivation in various physiological and pathological models.
Conversely, LHRH antagonists competitively block the LHRH receptors, leading to an immediate and rapid suppression of gonadotropin secretion without the initial stimulatory phase. nih.gov The use of both agonists and antagonists in research has provided invaluable insights into the dose-dependent and temporal regulation of the HPG axis.
Historical Development and Rationale for LHRH Analogue Design in Academic Investigations
The journey of LHRH analogue development began with the elucidation of the native LHRH structure by Andrew V. Schally and Roger Guillemin, a discovery that earned them the Nobel Prize in Physiology or Medicine in 1977. researchgate.net Native LHRH has a very short half-life in the body, which limits its utility in research and clinical settings. researchgate.net This prompted an intense effort to synthesize more stable and potent analogues.
The primary goals in designing LHRH analogues were to increase their binding affinity to the LHRH receptor and to enhance their resistance to enzymatic degradation. Early research in the 1970s and 1980s focused on systematic substitutions of the amino acids in the decapeptide chain. researchgate.net It was discovered that replacing the glycine (B1666218) at position 6 (Gly6) with a D-amino acid significantly increased the analogue's potency. acs.org This substitution was found to promote a more favorable conformation for receptor binding and protect the peptide from enzymatic breakdown.
Further modifications at other positions, including the N-terminus and C-terminus, led to the development of a vast library of LHRH agonists and antagonists with varying potencies and durations of action. researchgate.net This extensive research provided a powerful toolkit for academic investigators to probe the role of the HPG axis in a wide range of biological processes, from reproductive health to the development of hormone-dependent cancers. nih.gov The availability of long-acting LHRH agonists in the 1980s revolutionized the study of conditions like prostate cancer, allowing for sustained suppression of testosterone levels. nih.gov
Significance of Specific Amino Acid Substitutions in LHRH Analogues for Research Elucidations
The specific substitutions of amino acids at key positions in the LHRH peptide chain have profound effects on the resulting analogue's biological activity. The compound LHRH, phe(2)-trp(3)-phe(6)- incorporates substitutions at positions 2, 3, and 6.
Substitution at Position 6: As mentioned earlier, the substitution of Gly6 with a D-amino acid is a critical modification for enhancing potency. In the case of LHRH, phe(2)-trp(3)-phe(6)-, the substitution is with D-Phenylalanine (D-Phe). This substitution with a bulky, hydrophobic D-amino acid stabilizes the β-turn structure of the peptide, which is thought to be the bioactive conformation for receptor binding. researchgate.net This conformational stability also confers resistance to degradation by peptidases. Studies on other analogues, such as [D-Trp6]LHRH, have shown a significant increase in LH-releasing activity compared to the native hormone. nih.gov
Detailed Research Findings
The unique amino acid sequence of LHRH, phe(2)-trp(3)-phe(6)- results in a potent LHRH agonist. The substitutions are designed to enhance its binding to the LHRH receptor and increase its stability.
| Property | Description |
| Molecular Formula | C59H80N14O13 |
| Molecular Weight | 1193.53 g/mol |
| CAS Number | 64789-67-9 |
| Sequence | pGlu-D-Phe-Pro-Ser-Tyr-D-Phe-Leu-Arg-Pro-Gly-NH2 |
| Data from PubChem CID 197203 nih.gov and LookChem lookchem.com |
Research on related LHRH analogues provides a framework for understanding the expected activity of LHRH, phe(2)-trp(3)-phe(6)-. For example, the analogue [D-Phe2, D-Pro3, D-Phe6]-LHRH has been shown to be a potent LHRH antagonist. ontosight.aincats.io This highlights how subtle changes in the amino acid sequence, such as the chirality and type of amino acid at each position, can dramatically alter the biological function from an agonist to an antagonist.
The study of such analogues allows researchers to map the specific interactions between the peptide and its receptor, contributing to a more rational design of new compounds with desired biological activities for research and therapeutic purposes.
Structure
2D Structure
Properties
CAS No. |
63722-14-5 |
|---|---|
Molecular Formula |
C65H83N15O13 |
Molecular Weight |
1282.4 g/mol |
IUPAC Name |
(2S)-N-[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C65H83N15O13/c1-37(2)29-47(57(86)73-46(19-11-27-69-65(67)68)64(93)80-28-12-20-53(80)63(92)71-35-54(66)83)74-58(87)49(31-39-15-7-4-8-16-39)76-59(88)50(32-40-21-23-42(82)24-22-40)77-62(91)52(36-81)79-61(90)51(33-41-34-70-44-18-10-9-17-43(41)44)78-60(89)48(30-38-13-5-3-6-14-38)75-56(85)45-25-26-55(84)72-45/h3-10,13-18,21-24,34,37,45-53,70,81-82H,11-12,19-20,25-33,35-36H2,1-2H3,(H2,66,83)(H,71,92)(H,72,84)(H,73,86)(H,74,87)(H,75,85)(H,76,88)(H,77,91)(H,78,89)(H,79,90)(H4,67,68,69)/t45-,46-,47-,48+,49+,50-,51+,52-,53-/m0/s1 |
InChI Key |
BDANIJWTTANABE-TZMZFBTBSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@@H](CC6=CC=CC=C6)NC(=O)[C@@H]7CCC(=O)N7 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=CC=C6)NC(=O)C7CCC(=O)N7 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Phe2, Trp3, Phe6 Lhrh Analogues
Solid-Phase Peptide Synthesis (SPPS) Techniques
Application of Fmoc/tBu or Boc-based Solid-Phase Synthesis Protocols
Two main orthogonal protection schemes are widely used in SPPS: the Fmoc/tBu and the Boc/Bzl strategies. peptide.com The Fmoc/tBu approach utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the N-terminal alpha-amino group and acid-labile tert-butyl (tBu) or trityl-based groups for more permanent side-chain protection. peptide.comnih.gov This method is favored for its milder reaction conditions. drivehq.com The synthesis cycle involves the attachment of the C-terminal amino acid to the resin, followed by iterative cycles of N-alpha deprotection and coupling of the next Fmoc-protected amino acid until the desired sequence is complete. peptide.com
Alternatively, the Boc/Bzl scheme employs the acid-labile tert-butyloxycarbonyl (Boc) group for N-alpha protection and benzyl-based groups for side-chain protection. peptide.com While not strictly orthogonal, this strategy is effective because the Boc group can be removed with moderate acid (like trifluoroacetic acid - TFA), while the benzyl-based groups require stronger acids for cleavage. peptide.comthermofisher.com
A generalized SPPS cycle is depicted in the table below:
| Step | Description | Reagents |
| 1. Resin Swelling | The solid support is swelled in an appropriate solvent. | DMF, DCM |
| 2. First Amino Acid Attachment | The C-terminal amino acid is coupled to the resin. | Protected amino acid, coupling agents |
| 3. Deprotection | The temporary N-terminal protecting group (e.g., Fmoc or Boc) is removed. | Piperidine in DMF (for Fmoc), TFA in DCM (for Boc) |
| 4. Washing | Excess reagents and byproducts are washed away. | DMF, DCM |
| 5. Coupling | The next protected amino acid is coupled to the growing peptide chain. | Protected amino acid, coupling agents (e.g., DIC/OxymaPure, HATU/DIEA) |
| 6. Washing | Excess reagents and byproducts are washed away. | DMF, DCM |
| 7. Repeat | Steps 3-6 are repeated until the peptide sequence is complete. | |
| 8. Cleavage and Global Deprotection | The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed. | Strong acid cocktail (e.g., TFA with scavengers) |
Development of Temporary Minimal Protection Procedures
To improve the efficiency and atom economy of peptide synthesis, researchers have explored minimal protection strategies. drivehq.comnih.gov These methods aim to reduce the number of protecting groups used, particularly for the side chains of certain amino acids. drivehq.com By leaving some side chains unprotected, the number of synthetic steps is reduced, and the use of hazardous reagents for deprotection can be minimized. drivehq.comnih.gov For instance, in some syntheses of LHRH analogues, only the guanidino group of arginine was protected, while other side-chain functional groups remained unprotected. ias.ac.in This approach can lead to higher yields and a more environmentally friendly process. drivehq.com
Strategic Amino Acid Incorporation
Modifications to the amino acid sequence of LHRH are crucial for developing analogues with enhanced properties. These modifications can increase stability against enzymatic degradation and improve binding affinity to the LHRH receptor. scirp.org
Stereoisomeric Amino Acid (D- vs. L-forms) Substitution at Specific Positions for Enhanced Stability and Potency
A key strategy for enhancing the potency and stability of LHRH analogues is the substitution of the glycine (B1666218) at position 6 with a D-amino acid. ias.ac.inscirp.org This substitution helps to stabilize a specific conformation, a β type II turn, which is important for receptor interaction. scirp.org The introduction of a D-amino acid at this position can make the resulting molecule a more potent agonist. ias.ac.in Studies have shown that D-amino acid substituents can alter the cleavage pattern of the analogue by enzymes, thereby increasing its biological half-life. nih.gov For example, the substitution of Gly⁶ with a D-amino acid can lead to highly potent agonists. ias.ac.in
N-Terminal Modifications (e.g., N-Acetylation, Acyl Groups) and Their Synthesis
Modifications at the N-terminus of LHRH analogues can significantly impact their biological activity. nih.gov N-terminal acetylation, for example, removes the positive charge from the amino terminus, which can make the peptide more closely mimic its native protein structure. jpt.comlifetein.com This modification can also increase the peptide's stability against degradation by exopeptidases. jpt.comlifetein.com The addition of various acyl groups at the N-terminus is a common strategy to modulate the properties of the peptide. peptide.com These modifications are typically performed while the peptide is still attached to the solid support, after the final amino acid has been coupled and its N-terminal protecting group removed.
| N-Terminal Modification | Rationale | Potential Effect on Activity |
| Acetylation | Neutralizes N-terminal charge, mimics native protein structure. jpt.comlifetein.com | Can increase stability and biological activity. nih.govlifetein.com |
| Acylation (various acyl groups) | Modulates lipophilicity and other physicochemical properties. peptide.com | Can influence potency and duration of action. |
C-Terminal Amidation and Other C-Terminal Derivatizations
The C-terminus of LHRH is often amidated, a modification that is crucial for the biological activity of many peptide hormones. lifetein.comnih.gov C-terminal amidation neutralizes the negative charge of the C-terminal carboxyl group, which can enhance receptor binding and increase resistance to carboxypeptidases. lifetein.com This modification is typically achieved by using a specific type of resin during solid-phase synthesis, such as an amide resin, which yields a C-terminally amidated peptide upon cleavage. nih.govlsu.edu Other C-terminal derivatizations can also be introduced to alter the peptide's properties. acs.org
Advanced Purification and Analytical Characterization
The synthesis of [Phe², Trp³, Phe⁶]-LHRH analogues, like other solid-phase peptide synthesis (SPPS) products, results in a crude mixture containing the desired peptide along with truncated sequences, deletion sequences, and byproducts from side-chain protecting groups. Therefore, rigorous purification and characterization are paramount to obtaining a highly pure and well-defined product for biological evaluation.
Chromatographic Techniques for Purification (e.g., Gel Permeation, Preparative HPLC)
The purification of [Phe², Trp³, Phe⁶]-LHRH analogues predominantly relies on a combination of chromatographic techniques that separate peptides based on their physicochemical properties such as size, charge, and hydrophobicity.
Gel Permeation Chromatography (GPC): Also known as size-exclusion chromatography (SEC), GPC is often employed as an initial purification step to separate the target peptide from smaller impurities and salts. microbenotes.com The principle of GPC involves passing the crude peptide mixture through a column packed with porous beads. microbenotes.comtaylorfrancis.com Larger molecules, including the desired full-length peptide, are excluded from the pores and thus elute earlier, while smaller molecules and impurities penetrate the pores to varying degrees and have a longer retention time. microbenotes.com This technique is particularly useful for removing low-molecular-weight contaminants. alfa-chemistry.com
Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC is the cornerstone for achieving high-purity [Phe², Trp³, Phe⁶]-LHRH analogues. nih.govgilson.com This technique utilizes a high-pressure system to pump the crude peptide solution through a column packed with a stationary phase. Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide purification. nih.gov In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile containing an ion-pairing agent such as trifluoroacetic acid (TFA), is used. researchgate.net
The separation is based on the differential partitioning of the peptide components between the stationary and mobile phases. The hydrophobicity of the [Phe², Trp³, Phe⁶]-LHRH analogue, conferred by the multiple aromatic residues, dictates its strong interaction with the nonpolar stationary phase. A gradient of increasing organic solvent concentration is applied to elute the bound peptides, with more hydrophobic species eluting at higher organic solvent concentrations. The fractions are collected, and those containing the pure product are pooled and lyophilized.
| Purification Technique | Principle of Separation | Application in [Phe², Trp³, Phe⁶]-LHRH Analogue Purification |
| Gel Permeation Chromatography (GPC) | Size and hydrodynamic volume | Removal of small molecule impurities and salts from the crude synthetic mixture. microbenotes.comtaylorfrancis.com |
| Preparative HPLC (RP-HPLC) | Hydrophobicity and partitioning | High-resolution purification to separate the target peptide from closely related impurities like deletion and truncated sequences. nih.govgilson.com |
Spectroscopic and Mass Spectrometric Validation of Peptide Purity and Identity
Following purification, the identity and purity of the [Phe², Trp³, Phe⁶]-LHRH analogue must be unequivocally confirmed. This is achieved through a combination of mass spectrometry and spectroscopic methods.
Mass Spectrometry (MS): Mass spectrometry is an indispensable tool for determining the molecular weight of the synthesized peptide, thereby confirming its primary sequence. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization techniques used for peptides. mdpi.com High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the confident identification of the desired product and differentiation from impurities with small mass differences. Tandem mass spectrometry (MS/MS) can be employed to sequence the peptide by inducing fragmentation and analyzing the resulting fragment ions, providing definitive structural confirmation. mdpi.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the three-dimensional structure and conformation of the peptide in solution. While one-dimensional ¹H NMR can confirm the presence of expected proton signals, two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are used to assign specific proton resonances and determine through-bond and through-space connectivities, respectively. This data can be used to elucidate the secondary structure of the [Phe², Trp³, Phe⁶]-LHRH analogue.
| Analytical Technique | Information Obtained | Relevance for [Phe², Trp³, Phe⁶]-LHRH Analogues |
| Mass Spectrometry (MS) | Molecular weight and primary sequence confirmation. | Verifies the correct synthesis of the decapeptide and identifies potential impurities. mdpi.com |
| Tandem MS (MS/MS) | Amino acid sequence determination. | Provides definitive structural proof of the peptide's identity through fragmentation analysis. mdpi.comresearchgate.net |
| NMR Spectroscopy | Three-dimensional structure and conformation in solution. | Elucidates the spatial arrangement of amino acid residues, which is crucial for receptor binding and biological activity. |
Novel Chemical Modifications and Conjugations
To enhance the therapeutic properties of [Phe², Trp³, Phe⁶]-LHRH analogues, various chemical modifications and conjugations have been explored. These strategies aim to improve biostability, alter pharmacokinetic profiles, and introduce novel functionalities.
Glycosylation of the Peptide Backbone for Modulation of Biostability
For LHRH analogues, glycosylation has been shown to be an effective strategy. nih.gov The sugar moieties can be introduced at various positions, including the N-terminus or on the side chains of specific amino acids. The choice of carbohydrate (e.g., glucose, mannose, lactose) and the linkage chemistry can influence the degree of stabilization and the biological activity of the resulting glycopeptide. mdpi.comcreative-peptides.com
Table of Glycosylation Effects on LHRH Analogues:
| Glycosylation Strategy | Effect on Biostability | Reference |
|---|---|---|
| N-terminal glycosylation | Increased resistance to enzymatic degradation. | nih.gov |
Incorporation of Non-Standard Amino Acids (e.g., D-Citrulline, D-Homocitrulline, Melphalan) at Position 6 for Functional Exploration
The substitution of the glycine residue at position 6 of the native LHRH with D-amino acids is a known strategy to enhance receptor binding affinity and biological activity by promoting a favorable β-turn conformation. scirp.orgnih.gov Building on this concept, the incorporation of non-standard amino acids at this position offers a pathway to further modulate the peptide's properties and introduce novel functionalities.
D-Citrulline and D-Homocitrulline: The incorporation of D-isomers of citrulline and homocitrulline at position 6 represents a novel approach to modify the peptide's polarity and hydrogen bonding capacity. While specific studies on the incorporation of these amino acids into [Phe², Trp³, Phe⁶]-LHRH are not widely reported, the synthesis of peptides containing citrulline and homocitrulline is feasible. These modifications could influence receptor interaction and enzymatic stability.
Melphalan: Melphalan is an alkylating agent used in chemotherapy. nih.govnih.gov The conjugation of melphalan to a peptide backbone, such as at position 6 of an LHRH analogue, creates a peptide-drug conjugate (PDC). nih.gov The LHRH analogue would act as a targeting moiety, delivering the cytotoxic melphalan payload to cells expressing LHRH receptors, which are often overexpressed in certain cancers. This strategy aims to increase the therapeutic index of melphalan by concentrating its cytotoxic effect at the tumor site while minimizing systemic toxicity. The synthesis of such a conjugate would involve the coupling of a melphalan derivative to the peptide backbone during or after solid-phase synthesis. nih.gov
Table of Potential Non-Standard Amino Acid Modifications at Position 6:
| Non-Standard Amino Acid | Rationale for Incorporation | Potential Outcome |
|---|---|---|
| D-Citrulline | Alteration of polarity and hydrogen bonding potential. | Modified receptor binding and biostability. |
| D-Homocitrulline | Introduction of a longer side chain with a urea group. | Exploration of novel structure-activity relationships. |
| Melphalan | Introduction of a cytotoxic warhead. | Targeted delivery of a chemotherapeutic agent to LHRH receptor-positive cells. nih.gov |
Structure Activity Relationship Sar Investigations of Phe2, Trp3, Phe6 Lhrh Analogues
Correlations between Amino Acid Substitutions at Positions 2, 3, and 6 and Biological Activity
The biological activity of LHRH analogues is highly dependent on the amino acid sequence. For antagonists like [Phe², Trp³, Phe⁶]-LHRH, modifications at positions 2, 3, and 6 are particularly critical for conferring a potent and sustained inhibitory effect. nih.gov The analogue [D-Phe², D-Trp³, D-Phe⁶]-LHRH was notably the first inhibitory analogue of LHRH found to be active in humans. nih.gov
The substitution of the native histidine at position 2 with phenylalanine is a key modification in the design of LHRH antagonists. Histidine at position 2 (His²) is considered critical for receptor binding and activation. mdpi.com Consequently, substitutions at this position generally lead to a decrease or loss of agonistic activity, a necessary step in converting the molecule into an antagonist. mdpi.com The introduction of a D-amino acid, such as D-Phenylalanine, in this position contributes to the formation of a potent LHRH antagonist. For instance, the analogue [D-pGlu¹, D-Phe², D-Trp³,⁶]-LRF has been identified as a potent LHRH antagonist. acs.orgacs.org The presence of Phenylalanine at this position is a common feature in many LHRH antagonists, highlighting its importance in receptor recognition and the modulation of the biological response from agonism to antagonism.
The substitution of glycine (B1666218) at position 6 with a D-amino acid is a hallmark of both super-agonist and antagonist LHRH analogues. In the case of antagonists, the introduction of a bulky aromatic D-amino acid like D-Phenylalanine is particularly effective. This substitution helps to stabilize a specific conformation of the peptide that is favorable for binding but does not induce receptor activation. oup.com The resulting analogue, [D-Phe², D-Trp³, D-Phe⁶]-LHRH, is a potent inhibitor of ovulation in rats. acs.orgacs.org The blockage of ovulation by such inhibitory analogues is attributed to their strong binding to LHRH pituitary receptors. annualreviews.org The nature of the amino acid at position 6 significantly influences the antagonistic potency, and large substituents are generally compatible with high binding affinity. researchgate.net
| Analogue | Activity | Reference |
| [D-Phe², D-Trp³, D-Phe⁶]-LHRH | Inhibitory analogue active in humans | nih.gov |
| [D-pGlu¹, D-Phe², D-Trp³,⁶]-LRF | Potent LHRH antagonist | acs.orgacs.org |
| [D-Phe², D-Trp³, D-Phe⁶]-LHRH | Competes with LHRH for pituitary plasma membrane receptors | nobelprize.organnualreviews.org |
| [D-Phe², D-Trp³, D-Phe⁶]-LHRH | Inhibitor of ovulation in the rat | acs.orgacs.org |
Conformational Determinants of Biological Function
The three-dimensional structure of LHRH analogues is a critical determinant of their biological activity. The specific substitutions in [Phe², Trp³, Phe⁶]-LHRH and related analogues induce a conformation that is recognized by the LHRH receptor but fails to trigger the downstream signaling cascade, thus resulting in an antagonistic effect.
The substitution of Gly⁶ with a D-amino acid is known to favor a β-II-type bend in the peptide backbone, a conformation that is proposed to be the active conformation of GnRH. oup.com This turn structure is crucial for bringing the N- and C-termini of the peptide into proximity, which is thought to be important for receptor interaction. mdpi.com The stability of this conformation is enhanced by the specific amino acid substitutions in the antagonist. The NOE (Nuclear Overhauser Effect) data for some analogues indicate the existence of a β-turn type I in the 2-5 segment or a β-turn type II in the 3-6 segment, depending on the solvent used for the analysis. researchgate.net These specific turn structures play a significant role in receptor recognition and activation, or in the case of antagonists, recognition and blockade.
N-methylation of the peptide bond is a strategy that can be used to further probe the conformational requirements for biological activity and to enhance metabolic stability. nih.gov The introduction of an N-methyl group can restrict the conformational freedom of the peptide backbone and can also disrupt hydrogen bonding patterns that are important for receptor interaction. nih.gov Interestingly, N-methyl substitution in LHRH agonists has, in some cases, led to a conversion of the analogue from an agonist to an antagonist. nih.gov For example, the analogue [NMe-Phe²,DLeu⁶,Pro⁹NHEt]LHRH exhibited an antagonist response. nih.gov This demonstrates that subtle modifications to the peptide backbone, such as N-methylation at position 2, can have a profound impact on the conformation and the resulting biological activity, switching the molecule from a stimulatory to an inhibitory one.
Synergistic Effects of Additional Amino Acid Modifications
Further research has focused on the synergistic effects of introducing additional modifications to the [Phe², Trp³, Phe⁶]-LHRH backbone to further refine its biological activity profile. These investigations have explored the impact of substitutions at other positions and the influence of terminal group modifications.
The amino acid at position 7 plays a crucial role in the conformation and activity of LHRH analogues. In the native LHRH peptide, the sequence Tyr⁵-Gly⁶-Leu⁷-Arg⁸ is involved in a β-II' turn, which is important for receptor binding. mdpi.com Studies on various LHRH analogues have shown that modifications at position 7 can significantly impact potency. For instance, replacing Leu⁷ with Trp⁷ in certain GnRH I analogues resulted in higher potency in inhibiting cell proliferation compared to the native peptide, while maintaining similar potency in stimulating inositol (B14025) phosphate (B84403) (IP) production. nih.gov
In the context of acyline, a GnRH antagonist, the stereochemistry at position 7 is critical. Analogues with an L-amino acid at position 7 demonstrated higher antagonist potency compared to their D-isomer counterparts. nih.gov This highlights the specific spatial arrangement required at this position to maintain high affinity and antagonistic activity.
Table 1: Effect of Position 7 Substitution on the In Vitro Antagonist Potency of Acyline Analogues
| Analogue | Position 7 Residue | Antagonist Potency (IC₅₀ < 2 nM) |
|---|---|---|
| 15 | L-Ncy(isopropyl) | Yes |
| 17 | D-Ncy(isopropyl) | Lower than analogue 15 |
Data sourced from research on acyline analogues. nih.gov
N-terminal acetylation is a common modification in LHRH analogues that significantly influences their properties. Acetylation of the N-terminal residue can protect the peptide from degradation by aminopeptidases. google.com This modification also generally increases the hydrophobicity of the analogue. ucl.ac.uk
Increased hydrophobicity at the N-terminus can contribute to stronger receptor binding. mdpi.com However, the relationship is not always linear, as excessive hydrophobicity can sometimes lead to a decrease in potency. ucl.ac.uk In some antagonist analogues, replacing the N-acetyl group with a more hydrophilic carbamoyl (B1232498) group resulted in a slight decrease in antagonistic activity, particularly in in-vitro assays. nih.gov Conversely, introducing urethane-type acyl groups like methoxycarbonyl (Moc) or t-butoxycarbonyl (Boc) at the N-terminus of certain antagonists led to a shift towards LHRH-potentiating effects. nih.gov
Table 2: Impact of N-Terminal Modification on the Activity of LHRH Antagonists
| N-Terminal Modification | Effect on Antagonistic Activity | Reference |
|---|---|---|
| Acetyl (Ac) | Standard for potent antagonists | oup.com |
| Carbamoyl | Slight decrease | nih.gov |
| Methoxycarbonyl (Moc) | Shift to potentiating effect | nih.gov |
Comparative SAR with Other LHRH Analogues
The SAR of [Phe², Trp³, Phe⁶]-LHRH analogues can be better understood by comparing them with other classes of LHRH analogues.
Substitution of Gly⁶ with a D-amino acid is a hallmark of many potent LHRH agonists and antagonists. ucl.ac.ukuq.edu.au This substitution stabilizes a β-turn conformation, which enhances receptor binding affinity. researchgate.net In agonists, this single substitution can increase potency by 50-100 times compared to native LHRH. mdpi.com
For antagonists, modifications at positions 1, 2, 3, and 6 are crucial for high potency. The combination of [Ac-D-p-Cl-Phe¹, D-p-Cl-Phe², D-Trp³, D-Arg⁶, D-Ala¹⁰]-LHRH resulted in an antagonist with exceptionally high antiovulatory activity, demonstrating the synergistic effect of multiple substitutions. oup.com The introduction of basic D-amino acids like D-Lysine or D-Arginine at position 6 has been shown to significantly increase antiovulatory activity and improve water solubility. oup.com
In contrast to the modifications in the main peptide chain, changes at the C-terminus, such as replacing Gly-NH₂ with Pro-NHEt, also contribute to increased potency by enhancing resistance to enzymatic degradation. ucl.ac.uk
The development of potent antagonists like [Ac-D-NAL(2)¹,4F-D-Phe²,D-Trp³,D-Arg⁶]-LHRH further illustrates the evolution of SAR in this field, although some of these highly modified analogues have shown species-specific side effects. nih.gov The continuous re-evaluation of individual amino acid substitutions in the context of an evolving molecular framework is essential for the design of new and improved LHRH analogues. oup.com
Compound Names
| Abbreviation | Full Name |
| LHRH | Luteinizing Hormone-Releasing Hormone |
| [Phe², Trp³, Phe⁶]-LHRH | [Phenylalanine², Tryptophan³, Phenylalanine⁶]-Luteinizing Hormone-Releasing Hormone |
| GnRH | Gonadotropin-Releasing Hormone |
| Acyline | [Ac-D2Nal¹, D4Cpa², D3Pal³, Ser⁴, N-methyl-Tyr⁵, D-hArg(Et₂)⁶, Leu⁷, hArg(Et₂)⁸, D-Ala¹⁰]GnRH |
| [Ac-D-p-Cl-Phe¹, D-p-Cl-Phe², D-Trp³, D-Arg⁶, D-Ala¹⁰]-LHRH | [Acetyl-D-para-Chlorophenylalanine¹, D-para-Chlorophenylalanine², D-Tryptophan³, D-Arginine⁶, D-Alanine¹⁰]-Luteinizing Hormone-Releasing Hormone |
| [Ac-D-NAL(2)¹,4F-D-Phe²,D-Trp³,D-Arg⁶]-LHRH | [Acetyl-D-3-(2-Naphthyl)alanine¹, 4-Fluoro-D-Phenylalanine², D-Tryptophan³, D-Arginine⁶]-Luteinizing Hormone-Releasing Hormone |
| Leuprolide | [D-Leu⁶, Pro⁹-NHEt]-LHRH |
| Buserelin | [D-Ser(tBu)⁶, Pro⁹-NHEt]-LHRH |
Molecular and Cellular Mechanisms of Action of Phe2, Trp3, Phe6 Lhrh Analogues
LHRH Receptor Regulation and Internalization Pathways
While the principal mechanism of LHRH antagonists is competitive receptor blockade, they also induce significant changes in receptor regulation and trafficking, processes that were once thought to be exclusive to agonists.
Prolonged or continuous administration of LHRH agonists is well-known to cause desensitization of pituitary gonadotrophs and downregulation of LHRH receptors. nih.govpnas.orgpnas.orgoup.com This involves a decrease in the number of receptors and an uncoupling of the signal transduction mechanism. nih.gov Surprisingly, recent studies have demonstrated that LHRH antagonists also induce a marked downregulation of pituitary LHRH receptors, a phenomenon confirmed after using chaotropic agents to ensure the measurement reflected a true reduction in receptor numbers rather than mere occupancy. pnas.orgnih.govpnas.orgresearchgate.net
This downregulation is significant, with studies on Cetrorelix (B55110) showing a time-dependent decrease in pituitary membrane receptors, reaching a minimum concentration 3-6 hours after administration, followed by a gradual recovery. nih.govpnas.org Chronic treatment with antagonists leads to a substantial and persistent decrease in LHRH receptor levels and their corresponding mRNA. oup.comoup.com
The proposed mechanism for this downregulation by antagonists is distinct from that of agonists. It is suggested that antagonists suppress the LHRH receptor gene expression by counteracting the stimulatory, or up-regulating, effect of endogenous LHRH. pnas.orgpnas.org In vitro studies have shown that exposing pituitary cells to an antagonist in an LHRH-free environment does not alter receptor gene expression, supporting the concept that the antagonist's effect in vivo is to block the trophic support provided by the native hormone. pnas.orgpnas.org
The binding of LHRH agonists to their receptors is typically followed by microaggregation, complex formation, and rapid internalization of the hormone-receptor complex. nih.govpnas.org In contrast, the internalization process for antagonist-bound receptors appears to be different and significantly slower. nih.govnih.gov
Autoradiographic studies have shown that while LHRH agonists are rapidly endocytosed, antagonist analogues tend to remain bound at the cell membrane for extended periods. nih.gov One study observed that an antagonist was internalized at a much lower rate than agonists, suggesting this slow internalization might be related to normal endocytic processes that occur independently of receptor activation. nih.gov This prolonged cell-surface location suggests that receptor activation, a feature of agonist binding, is necessary to trigger the rapid internalization pathway. nih.gov
However, other studies indicate that antagonists are indeed internalized. nih.gov Treatment with the antagonist Cetrorelix has been shown to cause a down-regulation of LHRH receptors on the cell membrane that is associated with a concurrent increase in the concentration of LHRH binding sites within the cell nucleus. spandidos-publications.compnas.org This suggests that antagonist binding can lead to the internalization and subcellular translocation of the receptor, albeit through a potentially different or less efficient pathway than that used by agonists. pnas.org The unique structure of the mammalian LHRH receptor, which lacks the C-terminal tail common to many G protein-coupled receptors, may contribute to its slow, constitutive, agonist-independent internalization, a process that is not significantly enhanced by agonist stimulation. researchgate.net
Direct Cellular Responses In Vitro
The modulation of intracellular signaling cascades by [Phe², Trp³, Phe⁶]-LHRH analogues translates into measurable cellular responses, most notably the regulation of gonadotropin release from pituitary cells.
The primary and most well-characterized in vitro effect of [Phe², Trp³, Phe⁶]-LHRH analogues is the inhibition of gonadotropin-releasing hormone (GnRH)-stimulated luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release from anterior pituitary gonadotrophs. nih.gov These antagonists competitively bind to GnRH receptors on the surface of these cells, preventing the native GnRH from binding and initiating the signaling cascade that leads to gonadotropin exocytosis. nobelprize.organnualreviews.org
Numerous studies have demonstrated the potent inhibitory activity of various [Phe², Trp³, Phe⁶]-LHRH analogues on LH and FSH secretion in cultured pituitary cells. The degree of inhibition is dependent on the concentration of the antagonist and its specific binding affinity for the GnRH receptor.
| Analogue | Effect on Gonadotropin Release | Experimental System | Reference |
| [D-Phe²,Pro³,D-Phe⁶]-GnRH | Inhibits GnRH-induced LH release | Rat pituitary gonadotrophs | nih.gov |
| [D-pGlu¹,D-Phe²,D-Trp³,⁶]-GnRH | Suppresses LH release | In vitro cell cultures | researchgate.net |
| [D-Phe², D-Trp³, D-Phe⁶]-LH-RH | Competes with LH-RH for pituitary plasma membrane receptors | Rat pituitary plasma membranes | nobelprize.organnualreviews.org |
Regulation of Pituitary LHRH Receptor Gene Expression
The regulation of pituitary LHRH receptor (LHRH-R) gene expression is a critical aspect of the endocrine system's control over reproduction. LHRH and its analogues are key modulators of LHRH-R numbers on gonadotrope cells in the anterior pituitary. Continuous administration of LHRH or its agonistic analogues leads to a downregulation of LHRH receptors, a process that involves decreased expression of the LHRH-R gene. nih.gov This desensitization is a key mechanism behind their therapeutic use.
Conversely, LHRH antagonists like [Phe2, Trp3, Phe6]-LHRH analogues competitively block the LHRH receptor, preventing the actions of endogenous LHRH. d-nb.info While direct studies on the specific regulation of LHRH-R gene expression by [Phe2, Trp3, Phe6]-LHRH analogues are not extensively detailed in the provided information, the overarching principle is that by blocking the receptor, they prevent the downstream signaling that can lead to receptor downregulation seen with agonists. d-nb.info Estradiol (B170435), another key regulator, has been shown to increase LHRH receptor gene expression and can even override the negative effects of continuous GnRH infusion on receptor numbers. nih.gov The interplay between sex steroids and LHRH analogues thus creates a complex regulatory environment for LHRH-R gene expression.
Anti-proliferative Effects on Hormone-Sensitive Cancer Cell Lines (e.g., Mammary, Pancreatic, Choriocarcinoma)
A significant area of research into [Phe2, Trp3, Phe6]-LHRH and related antagonists is their direct anti-proliferative effects on various cancer cell lines that express LHRH receptors. This action is independent of their pituitary-mediated effects on sex hormone levels.
Mammary Cancer: LHRH antagonists have been shown to directly inhibit the growth of human mammary tumor cells. For instance, antagonists such as [Ac-D-Nal(2)1,D-Phe(pCl)2,D-Trp3,D-Hci6,D-Ala10]-LH-RH (SB-29) and [Ac-D-Nal(2)1,D-Phe(pCl)2,D-Trp3,D-Cit6,D-Ala10]LH-RH (SB-30) induced a dose-dependent inhibition of [3H]thymidine incorporation in MDA-MB-231 human mammary tumor cells, with up to 40% inhibition observed. nih.gov An older antagonist, [Ac-D-Phe(pCl)1,2,D-Trp3,D-Arg6,D-Ala10]-LH-RH (ORG 30276), also demonstrated an inhibitory effect, albeit a lesser one. nih.gov These antagonists also inhibited the rate of cell growth as measured by cell number. nih.gov Furthermore, in the MCF-7 human mammary tumor cell line, the LHRH antagonist [Ac-D-Nal(2)1,D-Phe(pCl)2,D-Pal(3)3,D-Cit6,D-Ala10]LH-RH (SB-75) was able to completely abolish estrogen-stimulated growth. researchgate.net
Pancreatic Cancer: Pancreatic cancer cells also express LHRH receptors, making them a target for LHRH analogues. nih.gov Studies have shown that LHRH antagonists can inhibit the proliferation of pancreatic cancer cell lines. nih.govgoogle.com For example, a conjugate of a [DLys6]-LHRH analogue with curcumin (B1669340) inhibited the proliferation of MIAPaCa-2, Panc-1, and BxPC-3 pancreatic cancer cell lines in a dose-dependent manner. nih.gov The IC50 values for this conjugate varied between the cell lines, demonstrating differential sensitivity. nih.gov
Choriocarcinoma: LHRH antagonists exert potent anti-proliferative effects on JEG-3 choriocarcinoma cells. nih.govaacrjournals.org This effect is mediated through the type I GnRH receptor and involves the activation of pro-apoptotic signaling pathways. nih.govaacrjournals.org
Table 1: Anti-proliferative Effects of LHRH Analogues on Cancer Cell Lines
| Cell Line | Analogue | Effect | Reference |
|---|---|---|---|
| MDA-MB-231 (Mammary) | [Ac-D-Nal(2)1,D-Phe(pCl)2,D-Trp3,D-Hci6,D-Ala10]-LH-RH (SB-29) | Up to 40% inhibition of [3H]thymidine incorporation | nih.gov |
| MDA-MB-231 (Mammary) | [Ac-D-Nal(2)1,D-Phe(pCl)2,D-Trp3,D-Cit6,D-Ala10]LH-RH (SB-30) | Up to 40% inhibition of [3H]thymidine incorporation | nih.gov |
| MCF-7 (Mammary) | [Ac-D-Nal(2)1,D-Phe(pCl)2,D-Pal(3)3,D-Cit6,D-Ala10]LH-RH (SB-75) | Abolished estrogen-stimulated growth | researchgate.net |
| MIAPaCa-2 (Pancreatic) | [DLys6]-LHRH-Curcumin | IC50 of 3 µM ± 0.42 | nih.gov |
| Panc-1 (Pancreatic) | [DLys6]-LHRH-Curcumin | IC50 of 10 µM ± 0.63 | nih.gov |
| BxPC-3 (Pancreatic) | [DLys6]-LHRH-Curcumin | IC50 of 2.5 µM ± 0.67 | nih.gov |
| JEG-3 (Choriocarcinoma) | GnRH Antagonists | Potent anti-proliferative effects | nih.govaacrjournals.org |
Impact on Cell Cycle Progression and DNA Synthesis in Tumor Cell Models
The anti-proliferative effects of [Phe2, Trp3, Phe6]-LHRH analogues are closely linked to their ability to interfere with the cell cycle and inhibit DNA synthesis in tumor cells.
In human mammary tumor cells (MDA-MB-231), LHRH antagonists containing a D-Trp3 substitution demonstrated a dose-dependent inhibition of [3H]thymidine incorporation, a marker of DNA synthesis. nih.gov This inhibition was observed in the 0.3-30 microM range. nih.gov Similarly, cytotoxic analogues of LHRH have been shown to inhibit [3H]thymidine incorporation into the DNA of human breast and prostate cancer cell lines in culture. researchgate.net
The mechanism often involves arresting the cells in a particular phase of the cell cycle. While specific studies on [Phe2, Trp3, Phe6]-LHRH are limited, research on other LHRH antagonists provides insight. For instance, some LHRH antagonists have been shown to induce cell cycle arrest. researchgate.net In cancer cells, the anti-proliferative signal transduction of LHRH receptors is primarily mediated through the G protein αi. d-nb.info This is in contrast to the pituitary gland where the Gq/11 protein pathway is activated. d-nb.info This differential signaling may explain why LHRH antagonists can act as agonists in tumor cells, leading to an inhibition of proliferation. d-nb.info
Alterations in Cellular Secretion of Specific Hormones (e.g., hCG)
The impact of [Phe2, Trp3, Phe6]-LHRH analogues extends to the modulation of hormone secretion from both normal and cancerous cells. A key example is the regulation of human chorionic gonadotropin (hCG).
In a study using a potent GnRH antagonist, [Ac-delta 3-Pro1,p-F-D-Phe2,D-Trp3,6]GnRH, administration during the midluteal phase in women resulted in a rapid fall in serum estradiol and progesterone (B1679170) levels. nih.gov The luteolytic effect of this antagonist was completely negated by the administration of hCG, indicating a complex interplay between the LHRH system and hCG action. nih.gov
Furthermore, in studies of ovarian luteal cells, the antagonist analogue [D-pGlu1,D-Phe2,D-Trp3,6]-GnRH was shown to bind to GnRH receptors with high affinity and could reverse the inhibitory action of GnRH agonists on steroid production. oup.com While this study focused on progesterone, it highlights the ability of this class of antagonists to modulate hormone production at the cellular level. The direct effect of [Phe2, Trp3, Phe6]-LHRH analogues on hCG secretion from choriocarcinoma cells, which are known to produce hCG, is an area that warrants further specific investigation. However, the existing evidence strongly suggests a regulatory role for these analogues in hormonal secretion processes.
Computational and Biophysical Modeling of Phe2, Trp3, Phe6 Lhrh Analogues and Receptor Interactions
Molecular Docking and Ligand-Receptor Interaction Prediction
Molecular docking simulations are pivotal in predicting the binding orientation of LHRH analogues within the receptor's active site and estimating the strength of the interaction. These computational methods explore the conformational space of both the ligand and the receptor to identify the most favorable binding modes.
Computational models of the LHRH receptor suggest a potential binding pocket for its ligands. oup.com This pocket is formed by residues from several of the receptor's transmembrane domains (TMDs). oup.com Studies on various LHRH analogues and non-peptide antagonists have helped to delineate the complex and multifaceted nature of this binding site. The binding pocket for peptide and non-peptide ligands may partially overlap, indicating shared interaction points but also distinct sites that can be exploited for designing specific antagonists. oup.com For peptide ligands like LHRH and its analogues, the binding site is thought to involve interactions with residues located at the extracellular surface and within the transmembrane helices. oup.com
Site-directed mutagenesis studies, guided by computational models, have been instrumental in identifying specific amino acid residues within the LHRH receptor that are critical for ligand binding and receptor activation.
Phe313: This phenylalanine residue has been identified as a crucial site for the binding of non-peptide GnRH antagonists. oup.comoup.com While it is conserved in mammalian GnRH receptors, its alteration does not appear to significantly change the binding affinity for peptide ligands, suggesting that the binding sites for peptide and non-peptide ligands are not completely identical. oup.com
Lys121 and Asp302: Computer modeling predicts that Lys121 and Asp302 are critical for the binding of certain ligands. oup.com These residues, along with others like Asp98 and Asn102, have been identified as major binding sites for GnRH and its peptide analogues. oup.com It is hypothesized that Lys121 and Asp302 are involved in the binding of both peptide and non-peptide ligands, indicating a shared interaction point within the receptor's binding pocket. oup.com For example, computational models suggest that the Arg8 residue of GnRH is in close proximity to Asp302. oup.com
| Critical Residue | Location (Predicted) | Role in Ligand Binding | Supporting Evidence |
| Phe313 | Transmembrane Domain | Critical for binding non-peptide antagonists. oup.comoup.com | Site-directed mutagenesis shows significantly decreased binding affinity for non-peptide ligands upon mutation. oup.com |
| Lys121 | Transmembrane Domain | Involved in binding both peptide and non-peptide ligands. oup.com | Identified as a major binding site for GnRH and its analogues. oup.com |
| Asp302 | Transmembrane Domain 7 | Interacts with Arg8 of GnRH; involved in binding both ligand types. oup.comoup.com | Predicted by computer models and supported by mutagenesis studies. oup.comoup.com |
| Asn102 | Extracellular Surface (TMD 2) | Important for high-affinity interactions with some GnRH analogues. oup.com | Mutagenesis studies confirm its critical role. oup.com |
Three-Dimensional Structure Modeling of the LHRH Receptor
Due to the challenges in crystallizing G protein-coupled receptors (GPCRs), a definitive experimental three-dimensional structure of the LHRH receptor is not available. researchgate.net Consequently, its structure is primarily investigated through homology modeling. This technique involves using the known crystal structures of related GPCRs, such as rhodopsin, as templates to build a model of the LHRH receptor's amino acid sequence. oup.com These models provide the structural framework necessary for performing molecular docking and dynamics simulations to understand how analogues like [Phe2, Trp3, Phe6]-LHRH interact with the receptor. oup.comoup.com
Molecular Dynamics Simulations for Conformational Ensembles and Ligand-Induced Changes
Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of biological macromolecules over time. For the LHRH receptor and its analogues, MD simulations provide insights into the conformational flexibility of the peptide and the receptor. researchgate.netresearchgate.net These simulations can reveal how the binding of an analogue induces specific conformational changes in the receptor, which is the first step in signal transduction. oup.com Conformational studies on LHRH analogues have indicated the importance of specific structural motifs, such as β-turns, for receptor binding and activity. researchgate.net For instance, some studies suggest a β-turn in the 2-5 segment of certain analogues, while others indicate a β-turn in the 3-6 segment. researchgate.net MD simulations can model these conformations and assess their stability and interaction with the receptor model. researchgate.net
Computational Design and Virtual Screening of Novel LHRH Analogues
The insights gained from modeling the LHRH receptor and its interactions with known ligands form the basis for the computational design of new analogues with improved properties. Virtual screening involves docking large libraries of chemical compounds into the receptor's binding site to identify potential new leads. The understanding of structure-activity relationships, derived from both experimental data and computational analysis, allows for the rational design of novel peptides. oup.comoup.com For example, by understanding which residues on the ligand are critical for binding (e.g., His2, Trp3) versus those more critical for agonist activity, researchers can design antagonists or super-agonists by making targeted substitutions. oup.com The development of LHRH antagonists often involves modifications at multiple positions to create peptides that can bind with high affinity without activating the receptor. nih.govscience.gov
Preclinical in Vivo Research Models for Mechanistic Insights
Investigations of the Reproductive Endocrine System in Rodent Models
Rodent models are instrumental in evaluating the impact of LHRH antagonists on the hypothalamic-pituitary-gonadal (HPG) axis. The primary mechanism of these antagonists is the competitive blockade of LHRH receptors in the anterior pituitary gland, which prevents the secretion of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH). youtube.com This action leads to a rapid, reversible suppression of gonadal function.
Studies in immature male rats have been crucial for characterizing the inhibitory effects of LHRH antagonists on gonadotropin release. Research on analogs with similar substitutions, such as [D-Phe2, D-Leu6]-LH-RH and [D-Phe2, D-Ala6]-LH-RH, demonstrated a potent inhibition of both LH and FSH release that would otherwise be induced by exogenous LHRH. nih.gov
In these experiments, the antagonist's ability to suppress gonadotropin secretion was observed to be time-dependent. For instance, while both [D-Phe2, D-Leu6]-LH-RH and [D-Phe2, D-Ala6]-LH-RH inhibited LH and FSH release shortly after administration, the analog with D-Leucine at position 6 showed a more prolonged suppressive effect, lasting at least four hours. nih.gov This suppression of LH and FSH directly impacts testicular function, as LH is the primary stimulus for testosterone (B1683101) production by Leydig cells and FSH is critical for spermatogenesis. By blocking these gonadotropins, LHRH antagonists effectively induce a state of medical castration. drugbank.comnih.gov
Table 1: Effects of LHRH Antagonists on Pituitary Gonadotropin Secretion in Immature Male Rats
| Parameter | Observed Effect | Mechanism | Reference |
|---|---|---|---|
| LH Release | Potent Inhibition | Competitive blockade of pituitary LHRH receptors | nih.gov |
| FSH Release | Potent Inhibition | Competitive blockade of pituitary LHRH receptors | nih.gov |
| Duration of Action | Sustained suppression, with potency influenced by specific amino acid substitutions (e.g., D-Leu6 vs. D-Ala6) | Varies based on the analog's binding affinity and metabolic clearance | nih.gov |
The antiovulatory potential of LHRH antagonists is a direct consequence of their ability to prevent the preovulatory gonadotropin surge. In female rats with regular estrous cycles, the administration of LHRH antagonists like [D-Phe2, D-Leu6]-LH-RH on the afternoon of proestrus effectively blocks ovulation. nih.gov
The underlying mechanism is the competitive inhibition of endogenous LHRH at the pituitary level, which prevents the surge in LH and FSH secretion that is necessary for final follicular maturation and rupture. nih.gov Studies with various antagonists have confirmed this mode of action, showing that treatment can significantly delay the growth of the ovulating follicle and the preovulatory estradiol (B170435) and LH/FSH surges. nih.gov The efficacy of ovulation inhibition is dependent on the specific analog, with substitutions at positions 2 and 6 being critical for high antiovulatory activity. nih.gov
Table 2: Antiovulatory Activity of LHRH Antagonists in Cycling Female Rats
| Activity | Finding | Mechanism | Reference |
|---|---|---|---|
| Ovulation | Complete inhibition when administered on the day of proestrus | Blockade of the preovulatory LH and FSH surge required for follicular rupture | nih.gov |
| Follicular Growth | Delayed growth of the ovulating follicle | Suppression of gonadotropin support for final follicular maturation | nih.gov |
| Hormone Levels | Prevention of preovulatory estradiol, LH, and FSH peaks | Direct inhibition of pituitary gonadotropin release | nih.gov |
Assessment of Direct Anti-Tumorigenic Effects in Xenograft Models
Beyond their effects on the HPG axis, there is substantial evidence that LHRH antagonists can exert direct anti-tumorigenic effects. This action is predicated on the expression of LHRH receptors on the surface of various cancer cells, including those of the breast and prostate. nih.gov
Preclinical studies using xenograft models, where human tumor cells are implanted into immunodeficient mice, have demonstrated the direct anti-proliferative effects of LHRH antagonists. The LHRH antagonist cetrorelix (B55110) has been shown to cause a marked inhibition of the proliferation of mammary, ovarian, and endometrial cancer cell lines. nih.gov
In prostate cancer models, the LHRH antagonist degarelix (B1662521) significantly reduced the viability of human prostate cancer cells (LNCaP, C4-2B MDVR) in vitro. aacrjournals.org In vivo studies using SCID mice with VCaP prostate cancer xenografts showed that tumors in degarelix-treated mice were significantly smaller than those in mice treated with an LHRH agonist. aacrjournals.orgnih.gov These findings support the concept that LHRH antagonists can inhibit tumor growth not only indirectly through androgen deprivation but also through direct action on LHRH receptors present on the tumor cells. nih.gov
Table 3: Direct Anti-Tumorigenic Effects of LHRH Antagonists in Xenograft Models
| Cancer Type | Model | Observed Effect | Reference |
|---|---|---|---|
| Prostate Cancer | VCaP Xenografts in SCID Mice | Significant suppression of tumor growth compared to LHRH agonist treatment | aacrjournals.orgnih.gov |
| Prostate Cancer | LNCaP, C4-2B MDVR cell lines | Reduced cell viability | aacrjournals.org |
| Breast Cancer | Mammary cancer cell lines | Marked inhibition of cell proliferation (with cetrorelix) | nih.gov |
The direct effects of LHRH antagonists on tumor cells extend to the modulation of gene expression critical for cancer cell survival and resistance. While specific data on the modulation of Epidermal Growth Factor Receptor (EGFR) or HER3 mRNA by LHRH, phe(2)-trp(3)-phe(6)- is limited, studies with other LHRH antagonists have shown significant effects on related signaling pathways.
For example, the LHRH antagonist degarelix was found to reduce the expression of the androgen receptor splice variant AR-V7 in prostate cancer cells. aacrjournals.orgnih.gov AR-V7 is a key factor in the development of castration-resistant prostate cancer. Its downregulation suggests a mechanism by which LHRH antagonists may overcome or delay resistance to hormonal therapies. aacrjournals.org This evidence indicates that LHRH antagonists can influence intracellular signaling pathways downstream of the LHRH receptor, a crucial area for further investigation to understand their full anti-tumor potential.
Pharmacokinetic and Metabolic Stability Studies in Preclinical Species
The incorporation of unnatural D-amino acids at positions 2 and 6, as seen in this antagonist, is a common strategy to enhance metabolic stability by making the peptide less recognizable to endogenous proteases. Preclinical studies in species such as rats and monkeys are used to measure key pharmacokinetic parameters like half-life, clearance, and bioavailability. While specific pharmacokinetic data for LHRH, phe(2)-trp(3)-phe(6)- is not extensively detailed in the reviewed literature, such studies are a prerequisite for clinical translation, providing the necessary data to design effective and safe treatment protocols.
Evaluation of Peptide Stability in Biological Matrices (e.g., Plasma, Liver Homogenates)
The stability of a peptide therapeutic is a critical determinant of its efficacy and duration of action. For LHRH analogs, modifications to the peptide backbone, such as the substitution of L-amino acids with D-amino acids, are a key strategy to enhance resistance to enzymatic degradation. The native LHRH molecule is rapidly broken down by peptidases, limiting its therapeutic utility.
Research on other LHRH analogs has demonstrated that substitutions with D-amino acids significantly increase their half-life in these environments. For instance, studies on different LHRH antagonists have shown that such modifications can extend stability from a few minutes for the native peptide to several hours for the modified analog. It is therefore reasonable to infer that LHRH, phe(2)-trp(3)-phe(6)- would exhibit enhanced stability compared to the endogenous LHRH peptide. However, without direct experimental data, precise figures on its degradation rate in plasma and liver homogenates remain undetermined.
Emerging Research Avenues and Future Directions
Exploration of Structure-Based Drug Design for Next-Generation Analogues
The rational design of new LHRH analogues is increasingly driven by detailed structural knowledge of the LHRH receptor (LHRH-R), a member of the G protein-coupled receptor (GPCR) family. nih.gov Structure-based drug design (SBDD) leverages high-resolution 3D structural data to create next-generation antagonists with improved potency, selectivity, and pharmacokinetic profiles.
Future research in this area focuses on:
Computational Modeling: Utilizing techniques like homology modeling and molecular dynamics (MD) simulations to predict the binding poses of antagonists like LHRH, phe(2)-trp(3)-phe(6)- within the LHRH-R. nih.govoup.com These models help elucidate the specific molecular interactions—such as hydrogen bonds and hydrophobic contacts—that are critical for high-affinity binding.
Refining the Pharmacophore: SBDD allows for the precise mapping of the antagonist pharmacophore. The amino-terminal residues of LHRH are crucial for agonist activity, while modifications at positions 2, 3, and 6 are key to conferring antagonistic properties. researchgate.net By understanding the receptor's binding pocket at an atomic level, researchers can design novel amino acid substitutions or chemical modifications to the LHRH, phe(2)-trp(3)-phe(6)- backbone to enhance receptor occupancy and antagonistic efficacy.
Targeted Cytotoxic Conjugates: A significant application of SBDD is the design of targeted chemotherapeutics. nih.govaacrjournals.org By understanding how the LHRH analogue binds to its receptor, linkers can be rationally designed to attach cytotoxic agents (e.g., doxorubicin) without disrupting receptor binding. aacrjournals.orgnih.gov This creates hybrid molecules, such as Zoptarelin doxorubicin (B1662922) (AEZS-108), that can selectively deliver a toxic payload to cancer cells overexpressing the LHRH-R. nih.govmedchemexpress.com
Development of Peptidomimetics and Non-Peptide LHRH Receptor Modulators
A major limitation of peptide-based drugs, including LHRH, phe(2)-trp(3)-phe(6)-, is their poor oral bioavailability and susceptibility to enzymatic degradation. bohrium.com This has spurred extensive research into the development of peptidomimetics and small non-peptide molecules that mimic the antagonist's function but possess more favorable drug-like properties.
Peptidomimetics: These are molecules that mimic the essential structural elements of a peptide but incorporate non-peptidic structural features to improve stability and oral absorption. google.comscispace.com Research focuses on modifying the peptide backbone or using constrained amino acid analogues to lock the molecule into its bioactive conformation. mdpi.com
Non-Peptide Antagonists: The discovery of orally active, small-molecule LHRH antagonists represents a major breakthrough. nih.govnih.gov These compounds bear no structural resemblance to the native LHRH peptide but can effectively block the LHRH receptor. bohrium.com This line of research has led to the development of potent antagonists like Sufugolix (TAK-013) and T-98475. medchemexpress.comnih.gov The future in this domain involves expanding the chemical diversity of these non-peptide scaffolds to optimize efficacy and patentability. nih.gov
| Modulator Class | Description | Examples | Advantages | Challenges |
| Peptide Antagonists | Modified decapeptides with amino acid substitutions. | LHRH, phe(2)-trp(3)-phe(6)-; Cetrorelix (B55110); Ganirelix d-nb.info | High potency and specificity. | Poor oral bioavailability; requires parenteral administration. bohrium.com |
| Peptidomimetics | Molecules that mimic peptide structure with improved stability. | Compounds with modified backbones or constrained amino acids. google.commdpi.com | Improved stability and potential for oral activity. | Complex synthesis; balancing potency and drug-like properties. |
| Non-Peptide Modulators | Small molecules with no peptide structure that bind the LHRH-R. | Sufugolix (TAK-013); Relugolix; T-98475 medchemexpress.comnih.gov | Oral bioavailability; ease of manufacturing. | Potential for off-target effects; requires extensive screening. bohrium.com |
Advanced Receptor Mutagenesis and Cryo-EM Studies for High-Resolution Structural Data
A precise understanding of how LHRH, phe(2)-trp(3)-phe(6)- and other modulators interact with the LHRH receptor at the atomic level is fundamental to advancing the field. Advanced structural biology techniques are pivotal for acquiring this knowledge.
Cryo-Electron Microscopy (Cryo-EM): This revolutionary technique has enabled the determination of high-resolution structures of GPCRs in various functional states. oup.comnih.gov While a structure of the LHRH receptor bound to an antagonist is a primary goal, recent Cryo-EM structures of related receptors, such as the luteinizing hormone/chorionic gonadotropin receptor (LHCGR) and the growth hormone-releasing hormone receptor (GHRHR), provide critical insights into the general architecture and activation mechanisms of this receptor class. nih.govnih.govrcsb.org Future efforts will focus on capturing the LHRH receptor itself, complexed with antagonists derived from the LHRH, phe(2)-trp(3)-phe(6)- scaffold.
Receptor Mutagenesis: Site-directed mutagenesis is a powerful tool used in conjunction with structural data. By systematically mutating individual amino acid residues in the LHRH receptor and assessing the impact on antagonist binding, researchers can identify the specific residues that form the binding pocket. oup.comnih.gov These "functional maps" are invaluable for validating structural models and understanding the molecular basis of antagonist potency and selectivity. For example, mutagenesis studies on the GHRHR have revealed detailed mechanisms of ligand recognition and receptor activation. nih.gov
Application of "Omics" Technologies (e.g., Proteomics, Metabolomics) to Uncover Downstream Biological Effects
Beyond simply blocking the receptor, the full biological impact of LHRH antagonists is being explored using systems biology approaches. "Omics" technologies provide a global view of the molecular changes induced by these compounds.
Proteomics and Transcriptomics: These technologies allow for the large-scale analysis of proteins and mRNA, respectively. By treating cancer cells with an LHRH antagonist and analyzing the subsequent changes in the proteome and transcriptome, researchers can uncover the downstream signaling pathways that are affected. nih.gov For example, a multi-omics approach in glioblastoma identified a significant enrichment of the GnRH signaling pathway, which was not apparent from single-omics datasets alone. researchgate.net This approach can reveal novel mechanisms of action and identify potential biomarkers for treatment response.
Metabolomics: This field studies the complete set of small-molecule metabolites within a biological system. LHRH antagonists ultimately alter steroidogenesis and other metabolic processes. Metabolomic profiling can provide a detailed snapshot of these changes, helping to understand the systemic effects of treatment and potentially identifying metabolic vulnerabilities in cancer cells that could be exploited therapeutically.
Integrative Multi-Omics: The future lies in integrating data from genomics, transcriptomics, proteomics, and metabolomics. nih.gov In prostate cancer, for example, multi-omics studies are crucial for understanding the complex mechanisms of resistance to androgen deprivation therapy, a treatment class that includes LHRH analogues. hepvs.ch This integrated approach provides a holistic understanding of the drug's effect on cellular networks.
Investigations into Novel LHRH Receptor Expression and Function in Diverse Extragonadal Tissues
One of the most exciting frontiers in LHRH research is the discovery and characterization of LHRH receptors in tissues outside of the traditional hypothalamic-pituitary-gonadal axis. frontiersin.orgviamedica.pl This finding has profound implications, repositioning LHRH-R as a target for a wide range of diseases, particularly cancer.
LHRH Receptors in Cancer: LHRH receptors are overexpressed in a remarkable number of human cancers, including those of the breast, prostate, ovary, endometrium, bladder, and kidney. nih.govaacrjournals.orgresearchgate.netfrontiersin.orgplos.org This overexpression provides a molecular basis for targeted therapy. Cytotoxic LHRH analogues can selectively bind to these cancer cells, delivering a lethal drug payload while sparing healthy tissues that express low or no receptors. nih.govaacrjournals.org
Uncovering Novel Functions: The functional role of LHRH-R in these extragonadal tissues is an active area of investigation. Evidence suggests these receptors can act as local regulators of tumor growth. researchgate.net In breast cancer cells, for instance, LHRH-R activation has been shown to influence cell migration and invasion. frontiersin.org Future research will continue to unravel the signaling pathways coupled to these receptors in different tissues, which could lead to new therapeutic strategies for both malignant and benign conditions.
| Extragonadal Tissue/Cancer | Receptor Expression Confirmed | Potential Future Direction/Application | Reference |
| Breast Cancer | Yes | Targeted chemotherapy with cytotoxic LHRH analogues; modulation of tumor cell invasion. | frontiersin.orgplos.orgfrontiersin.org |
| Prostate Cancer | Yes | Overcoming resistance to hormonal therapy; targeted delivery of novel therapeutic agents. | researchgate.nethepvs.ch |
| Ovarian/Endometrial Cancer | Yes | Targeted radiotherapy and chemotherapy. | nih.govresearchgate.net |
| Renal Cell Carcinoma | Yes | Development of targeted therapies for kidney cancer. | aacrjournals.org |
| Bladder Cancer | Yes | Use of LHRH-R as a biomarker and therapeutic target. | nih.gov |
| Brain | Yes | Investigation of neuromodulatory roles and potential therapeutic targets for neurological disorders. | viamedica.pl |
| Adrenal Cortex | Yes | Understanding the role in adrenal hyperfunction and potential for therapeutic intervention. | viamedica.pl |
Q & A
Q. How can researchers ethically justify animal studies for this analogue?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
